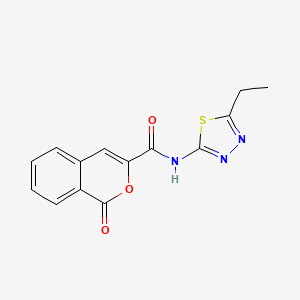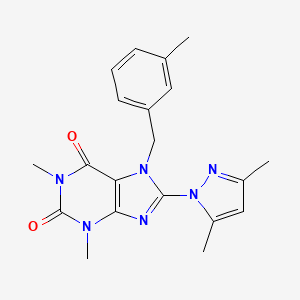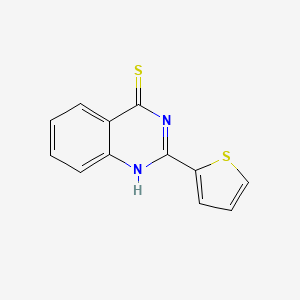![molecular formula C22H18FN3O3S B2874389 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923147-09-5](/img/structure/B2874389.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学的研究の応用
Antimicrobial Activity
Research on fluorine-substituted sulphonamide benzothiazole compounds, including structures similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide, has demonstrated potential antimicrobial properties. The incorporation of fluorine atoms and benzothiazole moieties has been shown to enhance the antimicrobial efficacy of these compounds. Their synthesis and pharmacological evaluation, particularly against microbial strains, indicate their potential as biodynamic agents with significant therapeutic applications (Jagtap et al., 2010).
Tuberculosis Treatment
In the quest for novel treatments against tuberculosis, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential in developing new antituberculosis therapies (Jeankumar et al., 2013).
Fluorescence Probes for Chemical Detection
The development of reaction-based fluorescent probes using benzothiazole derivatives for selective discrimination of thiophenols over aliphatic thiols showcases another scientific application. These probes, through their intramolecular charge transfer pathways, offer sensitive and selective detection techniques crucial in chemical, biological, and environmental sciences (Wang et al., 2012).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of benzothiazole derivatives has provided insights into their potential use in medical imaging and the study of peripheral benzodiazepine receptors. These studies involve the development of compounds with high affinity and selectivity for peripheral benzodiazepine receptors, which could be used in neurodegenerative disorder imaging (Fookes et al., 2008).
Vascular Endothelial Growth Factor Inhibition
Another significant application is the discovery of compounds acting as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. Such inhibitors are crucial in cancer therapy, where the inhibition of angiogenesis can limit tumor growth and metastasis (Borzilleri et al., 2006).
将来の方向性
Thiazoles and their derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities. Additionally, the design and structure-activity relationship of bioactive molecules could be explored .
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-6-7-18(29-2)20-19(17)25-22(30-20)26(13-14-8-10-24-11-9-14)21(27)15-4-3-5-16(23)12-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLVXXYLMVCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)
![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2874315.png)



![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2874323.png)
